WIKI4

Catalog No.
S548514
CAS No.
M.F
C29H23N5O3S
M. Wt
521.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WIKI4

Product Name

WIKI4

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3

InChI Key

RNUXIZKXJOGYQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

Solubility

soluble in DMSO, not soluble in water.

Synonyms

WIKI4; WIKI 4; WIKI-4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

Description

The exact mass of the compound 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is 521.15216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

WIKI4, also known by its chemical name 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione, is a compound being studied for its potential to inhibit a cellular process called the Wnt/β-catenin signaling pathway []. This pathway is involved in embryonic development and stem cell regulation [, ]. Aberrant activation of this pathway is implicated in various diseases, including cancer [, ].

Inhibition of Tankyrase Enzymes

WIKI4 acts by inhibiting enzymes called tankyrases, specifically tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) [, ]. Tankyrases are involved in the regulation of the Wnt/β-catenin signaling pathway by modifying proteins involved in the pathway []. By inhibiting tankyrases, WIKI4 may disrupt the signaling cascade and potentially slow or stop the unwanted cell growth associated with some cancers [].

WIKI4, also known as 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. The compound is notable for its potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cancer.

Typical of imidazopyridine derivatives. These include:

  • Synthesis Reactions: WIKI4 can be synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with 2-aminopyridines followed by cyclization. This process typically involves heating and the use of catalysts to facilitate the formation of the imidazopyridine structure.
  • Decomposition Reactions: Under certain conditions, WIKI4 may undergo thermal decomposition, breaking down into simpler compounds. The specific products depend on the reaction conditions such as temperature and pressure.
  • Substitution Reactions: The presence of functional groups in WIKI4 allows for electrophilic substitution reactions, which can modify its chemical properties and enhance its biological activity.

WIKI4 exhibits various biological activities that make it a candidate for drug development:

  • Anti-inflammatory Properties: Research indicates that WIKI4 can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity: Preliminary studies have shown that WIKI4 can induce apoptosis in cancer cells, making it a subject of interest for cancer therapy.
  • Neuroprotective Effects: Some studies suggest that WIKI4 may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

The synthesis of WIKI4 typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and 2-aminopyridine.
  • Condensation Reaction: These starting materials undergo a condensation reaction under acidic conditions to form an intermediate.
  • Cyclization: The intermediate is then subjected to cyclization, often facilitated by heating or catalytic agents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure WIKI4.

WIKI4 has several promising applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, WIKI4 is being investigated as a potential drug candidate for various diseases.
  • Research Tool: In biological research, WIKI4 can serve as a tool for studying specific signaling pathways and mechanisms involved in disease processes.
  • Chemical Probes: Its unique structure allows it to act as a chemical probe in cellular studies, helping elucidate biological functions.

Interaction studies involving WIKI4 focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how WIKI4 interacts with specific proteins involved in inflammation and cancer pathways are ongoing. These studies help determine its mechanism of action and efficacy as a therapeutic agent.
  • Receptor Interaction: Studies have also explored how WIKI4 binds to receptors associated with neuroprotection and inflammation, providing insights into its potential therapeutic effects.

WIKI4 shares structural similarities with several other compounds within the imidazopyridine class. Here are some comparable compounds:

Compound NameStructureUnique Features
1H-imidazo[4,5-b]pyridineImageBasic structure without additional functional groups
2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-oneImageContains a hydroxyl group enhancing solubility
2-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-oneImageChlorine substituent may alter biological activity

Uniqueness of WIKI4

WIKI4's unique combination of a methyl group on the phenyl ring and its specific imidazopyridine framework distinguishes it from other similar compounds. This structural specificity contributes to its unique pharmacological profile, particularly in targeting inflammatory pathways and cancer cell apoptosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

521.15216079 g/mol

Monoisotopic Mass

521.15216079 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Dates

Modify: 2023-08-15
1: Haikarainen T, Venkannagari H, Narwal M, Obaji E, Lee HW, Nkizinkiko Y, Lehtiö L. Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. PLoS One. 2013 Jun 6;8(6):e65404. doi: 10.1371/journal.pone.0065404. Print 2013. PubMed PMID: 23762361; PubMed Central PMCID: PMC3675114.

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